molecular formula C22H13FN4O6 B11634583 (5Z)-3-(2-fluorophenyl)-6-hydroxy-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}pyrimidine-2,4(3H,5H)-dione

(5Z)-3-(2-fluorophenyl)-6-hydroxy-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}pyrimidine-2,4(3H,5H)-dione

Cat. No.: B11634583
M. Wt: 448.4 g/mol
InChI Key: FLKDPUOGWPHJAL-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-1-(2-FLUOROPHENYL)-5-({4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound featuring a diazinane ring substituted with fluorophenyl and nitropyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(2-FLUOROPHENYL)-5-({4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the diazinane ring, followed by the introduction of the fluorophenyl and nitropyridinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(2-FLUOROPHENYL)-5-({4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The nitropyridinyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas (H₂) for reduction, potassium permanganate (KMnO₄) for oxidation, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives from reduction and halogenated derivatives from substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (5Z)-1-(2-FLUOROPHENYL)-5-({4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

The compound’s potential therapeutic properties are being investigated in medicinal chemistry. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-1-(2-FLUOROPHENYL)-5-({4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inducing conformational changes that modulate their activity. The pathways involved in these interactions include signal transduction pathways and metabolic pathways, which are crucial for the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-1-(2-FLUOROPHENYL)-5-({4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of fluorophenyl and nitropyridinyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H13FN4O6

Molecular Weight

448.4 g/mol

IUPAC Name

(5Z)-1-(2-fluorophenyl)-5-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H13FN4O6/c23-17-3-1-2-4-18(17)26-21(29)16(20(28)25-22(26)30)11-13-5-8-15(9-6-13)33-19-10-7-14(12-24-19)27(31)32/h1-12H,(H,25,28,30)/b16-11-

InChI Key

FLKDPUOGWPHJAL-WJDWOHSUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-])/C(=O)NC2=O)F

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-])C(=O)NC2=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.